

An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Sodium 4-
Compound Name:	hydroxybenzenesulfonate
	dihydrate

Cat. No.: B080844

[Get Quote](#)

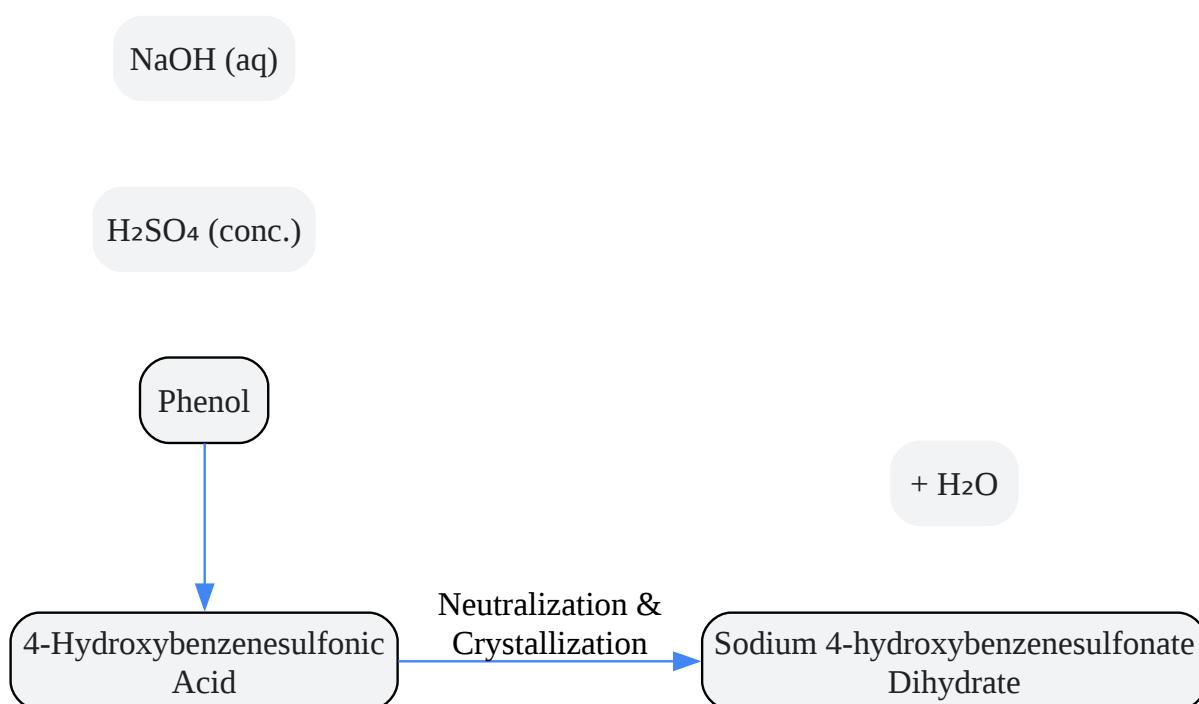
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **sodium 4-hydroxybenzenesulfonate dihydrate**, a key intermediate in the pharmaceutical and dye industries. This document outlines the primary synthetic route from phenol, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Chemical Overview

Compound: **Sodium 4-hydroxybenzenesulfonate Dihydrate** CAS Number: 10580-19-5

Molecular Formula: $C_6H_5NaO_4S \cdot 2H_2O$ Molecular Weight: 232.19 g/mol Synonyms: Sodium p-phenolsulfonate dihydrate, 4-Hydroxybenzenesulfonic acid sodium salt dihydrate


Synthesis Pathway

The most common and industrially viable method for the synthesis of **sodium 4-hydroxybenzenesulfonate dihydrate** involves a two-step process:

- Electrophilic Aromatic Sulfonation of Phenol: Phenol is reacted with concentrated sulfuric acid. This reaction is temperature-dependent, yielding a mixture of ortho and para isomers.

- Neutralization and Crystallization: The resulting 4-hydroxybenzenesulfonic acid is neutralized with a sodium base, followed by crystallization to isolate the dihydrate salt.

The overall reaction scheme is depicted below:

[Click to download full resolution via product page](#)

Figure 1: Overall synthesis pathway of **Sodium 4-hydroxybenzenesulfonate Dihydrate**.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybenzenesulfonic Acid

This protocol is optimized for the preferential synthesis of the para-isomer.

Materials:

- Phenol (C_6H_5OH)
- Concentrated Sulfuric Acid (98% H_2SO_4)

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully melt phenol.
- Slowly add a stoichiometric amount of concentrated sulfuric acid to the molten phenol with continuous stirring. The addition is exothermic, and the temperature should be carefully monitored.
- Heat the reaction mixture to 100-110°C using an oil bath.[\[1\]](#)[\[2\]](#)
- Maintain this temperature and continue stirring for 5-6 hours. During this period, the water formed in the reaction, along with a small amount of unreacted phenol, may distill off.[\[1\]](#)[\[2\]](#)
- After the reaction is complete, cool the mixture to room temperature. The product, primarily p-hydroxybenzenesulfonic acid, will be a viscous liquid or may solidify upon cooling. A yield of approximately 95% can be expected for this step.[\[1\]](#)

Step 2: Synthesis of Sodium 4-hydroxybenzenesulfonate Dihydrate

Materials:

- Crude 4-hydroxybenzenesulfonic acid from Step 1
- Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
- Deionized Water

Procedure:

- Dissolve the crude 4-hydroxybenzenesulfonic acid in a minimum amount of deionized water.
- Slowly add a saturated aqueous solution of sodium hydroxide or a slurry of sodium carbonate with vigorous stirring until the pH of the solution reaches 7. If using sodium carbonate, effervescence (release of CO₂) will be observed.
- Filter the resulting solution to remove any insoluble impurities.

- Transfer the clear filtrate to a crystallization dish.
- Allow the solvent to evaporate slowly at a constant temperature of 35°C.[3] This can be achieved in a constant temperature bath or a controlled environment.
- After a period of 1 to 2 weeks, optical quality crystals of **sodium 4-hydroxybenzenesulfonate dihydrate** will form.[3]
- Harvest the crystals by filtration and wash them with a small amount of cold deionized water.
- Dry the crystals in a desiccator over a suitable drying agent.

Data Presentation

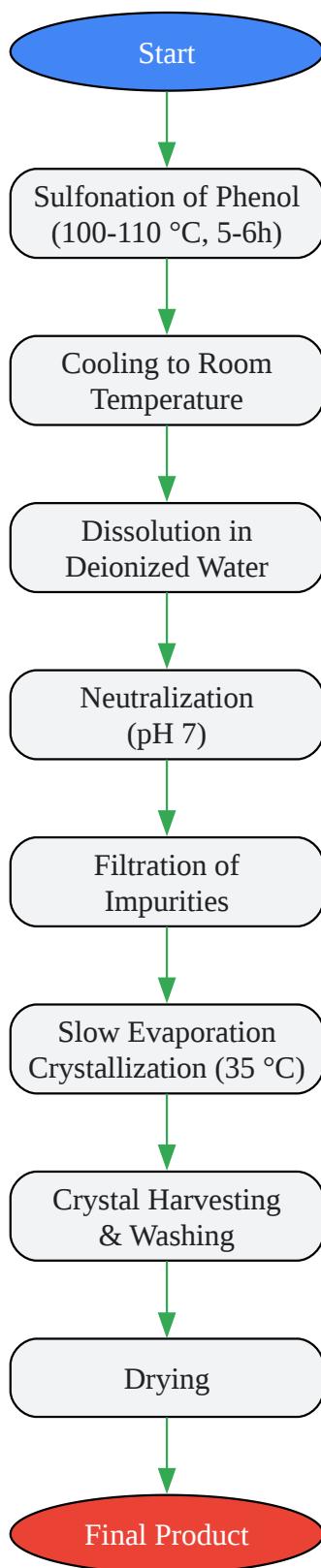
Reaction Parameters

Parameter	Step 1: Sulfonation	Step 2: Neutralization & Crystallization
Key Reactants	Phenol, Sulfuric Acid	4-Hydroxybenzenesulfonic Acid, Sodium Hydroxide
Solvent	None (neat)	Deionized Water
Temperature	100-110 °C	Room temperature (neutralization), 35 °C (crystallization)[3]
Reaction Time	5-6 hours[1][2]	1-2 weeks (for crystallization)[3]
Typical Yield	~95% (for the acid)[1]	High (crystallization yield is dependent on conditions)

Solubility Data

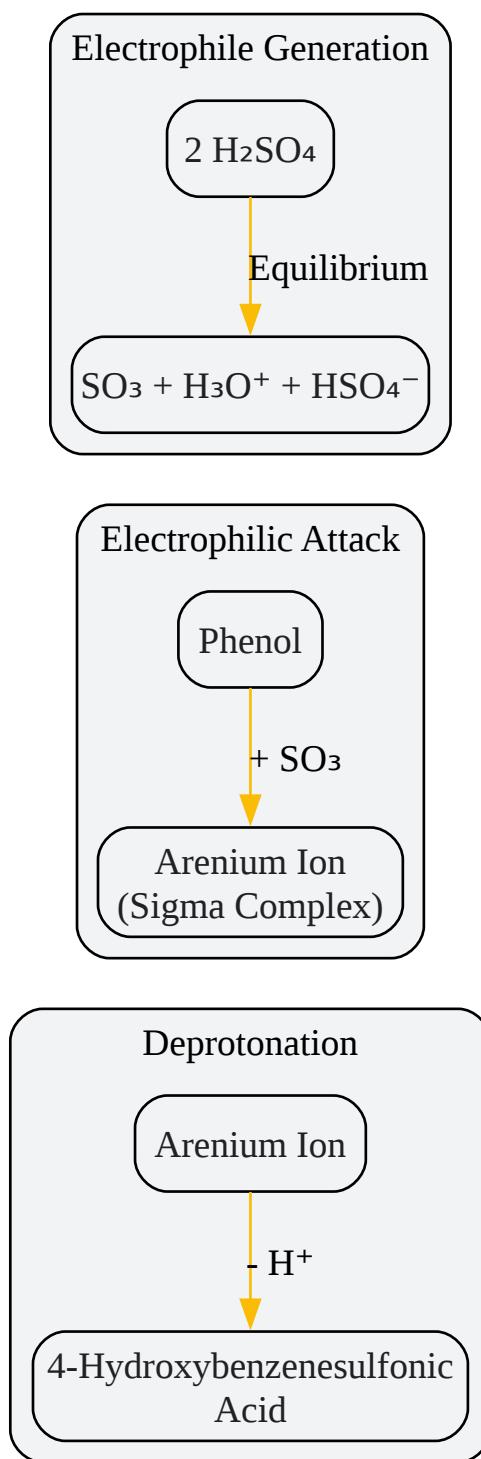
The solubility of sodium 4-hydroxybenzenesulfonate in water increases with temperature, which is a key factor in the crystallization process.[3]

Temperature (°C)	Solubility (g/100 mL)
30	~18
40	~22
50	~27
60	~33


Data extrapolated from solubility curve in reference[3].

Characterization Data

Property	Value
Appearance	White to off-white crystalline powder
Melting Point	>300 °C (for the anhydrous form)[4]
¹ H NMR	Spectra available in public databases.[5][6]
¹³ C NMR	Spectra available in public databases.[5][7]
FTIR	Spectra available in public databases.[5][8]


Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis and the mechanism of the key sulfonation step.

[Click to download full resolution via product page](#)

Figure 2: Step-by-step experimental workflow for the synthesis.

[Click to download full resolution via product page](#)

Figure 3: Mechanism of electrophilic aromatic sulfonation of phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxybenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium 4-hydroxybenzenesulfonate | 825-90-1 [chemicalbook.com]
- 5. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-HYDROXYBENZENESULFONIC ACID SODIUM SALT DIHYDRATE(10580-19-5) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Sodium 4-hydroxybenzenesulfonate(825-90-1) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxybenzenesulfonate Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080844#synthesis-of-sodium-4-hydroxybenzenesulfonate-dihydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com